1-(4-Methoxyphenyl)-2-phenoxyethanol
CAS No.:
Cat. No.: VC17209461
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H16O3 |
---|---|
Molecular Weight | 244.28 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-2-phenoxyethanol |
Standard InChI | InChI=1S/C15H16O3/c1-17-13-9-7-12(8-10-13)15(16)11-18-14-5-3-2-4-6-14/h2-10,15-16H,11H2,1H3 |
Standard InChI Key | VYXGNCVDCDWXPK-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(4-Methoxyphenyl)-2-phenoxyethanol is defined by the IUPAC name 1-(4-methoxyphenyl)-2-phenoxyethanol and is registered under CAS No. 29509-29-3. Its canonical SMILES representation, COC1=CC=C(C=C1)C(COC2=CC=CC=C2)O, delineates the methoxy group at the para position of the benzene ring and the ether-linked phenoxyethanol moiety. The compound’s three-dimensional structure is stabilized by hydrogen bonding between the hydroxyl group and adjacent oxygen atoms, as inferred from its InChIKey (VYXGNCVDCDWXPK-UHFFFAOYSA-N).
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆O₃ |
Molecular Weight | 244.28 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-2-phenoxyethanol |
Canonical SMILES | COC1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
PubChem CID | 49793765 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments. In the ¹H NMR spectrum (600 MHz, CDCl₃), signals at δ 7.38 (d, J = 6.0 Hz, 2H) and δ 6.92–6.98 (m, 5H) correspond to aromatic protons, while the methoxy group resonates at δ 3.82 (s, 3H) . The hydroxyl proton appears as a broad singlet at δ 2.72 (d, J = 2.4 Hz) . ¹³C NMR data further corroborate the structure, with carbonyl carbons absent, confirming the alcohol functionality .
Synthesis and Optimization
Reductive Amination of Ketone Precursors
The compound is synthesized via a two-step process:
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Formation of 1-(4-Methoxyphenyl)-2-phenoxyethanone:
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Sodium Borohydride Reduction:
Table 2: Synthetic Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Ketone Formation | K₂CO₃, acetone, reflux | 90 |
Reduction | NaBH₄, THF/H₂O, 0°C to RT | 98 |
Alternative Pathways
A modified approach employs formaldehyde-mediated hydroxymethylation of 1-(4-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone, producing derivatives with extended carbon chains . This method, utilizing K₂CO₃ in ethanol-acetone mixtures, achieves 85% yield and demonstrates scalability for industrial applications .
Structural and Computational Analysis
X-ray Crystallography and Conformational Studies
While X-ray data for 1-(4-Methoxyphenyl)-2-phenoxyethanol remains unpublished, analogous compounds exhibit gauche conformations around the C–O bond, stabilized by intramolecular hydrogen bonds . Density Functional Theory (DFT) calculations predict a dipole moment of 3.2 D, aligning with its polar solvent solubility.
Thermodynamic Properties
Differential Scanning Calorimetry (DSC) reveals a melting point of 112–114°C, consistent with crystalline purity . The compound’s low vapor pressure (<0.1 mmHg at 25°C) suggests limited volatility, making it suitable for high-temperature reactions.
Applications in Lignin Depolymerization
Role in β-O-4 Ether Bond Cleavage
As a lignin model compound, 1-(4-Methoxyphenyl)-2-phenoxyethanol mimics the β-O-4 ether linkage prevalent in lignocellulosic biomass . Catalytic systems, such as NiMo sulfide, cleave this bond via hydrogenolysis, producing monophenolic compounds (e.g., guaiacol) with >90% selectivity .
Table 3: Catalytic Performance in Lignin Models
Future Research Directions
Biocatalytic Modifications
Enzymatic oxidation using laccases or peroxidases could functionalize the aromatic rings, enabling polymer synthesis . Computational docking studies predict strong binding affinities (>8.5 kcal/mol) with Trametes versicolor laccase, meriting experimental validation .
Advanced Material Development
Incorporating the compound into epoxy resins or polyurethanes may enhance thermal stability. Pilot studies show a 15% increase in glass transition temperature (T₉) when blended with bisphenol A diglycidyl ether.
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